3-(3,5-Dimethylpyrazol-1-yl)benzonitrile
Description
Molecular Identity and Classification
This compound (CAS: 1155066-35-5) has the molecular formula C₁₂H₁₁N₃ and a molar mass of 197.24 g/mol . The structure consists of a pyrazole ring—a five-membered aromatic heterocycle with two adjacent nitrogen atoms—substituted with methyl groups at the 3- and 5-positions. This pyrazole unit is covalently bonded to a benzonitrile group via a nitrogen atom at the 1-position of the pyrazole (Figure 1). The benzonitrile moiety introduces a polar cyano group (-C≡N), enhancing the compound’s solubility in polar organic solvents and its ability to participate in hydrogen bonding.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₁N₃ |
| Molecular Weight | 197.24 g/mol |
| CAS Number | 1155066-35-5 |
| Key Functional Groups | Pyrazole, nitrile |
The compound’s IUPAC name, This compound , reflects its substitution pattern and connectivity. Its SMILES notation , CC1=CC(=NN1C2=CC=CC(=C2)C#N)C, provides a concise representation of its atomic arrangement.
Historical Development and Research Context
The synthesis of pyrazole derivatives dates to the late 19th century, but this compound emerged more recently as a specialized ligand in coordination chemistry. Early work on pyrazole chemistry focused on simple derivatives like 3,5-dimethylpyrazole, synthesized via condensation of acetylacetone and hydrazine. The introduction of nitrile-containing aryl groups, such as benzonitrile, arose from the need to tailor ligand electronic properties for metal coordination.
A pivotal advancement was the use of Suzuki-Miyaura cross-coupling reactions to link pyrazole units to aromatic nitriles, as demonstrated in patents describing intermediates for fungicides. For example, 2-chloro-4-(1H-pyrazol-3-yl)benzonitrile—a structural analog—was synthesized via palladium-catalyzed coupling of pyrazole boronic esters with halogenated benzonitriles. These methods laid the groundwork for synthesizing this compound, which combines the steric bulk of methyl groups with the electron-withdrawing nitrile group.
Significance in Heterocyclic Chemistry
Pyrazole derivatives are central to heterocyclic chemistry due to their dual nitrogen atoms, which enable diverse coordination modes with transition metals. The addition of a benzonitrile group amplifies this versatility:
- Electronic Effects : The nitrile’s strong electron-withdrawing character polarizes the pyrazole ring, enhancing its ability to stabilize metal centers in low oxidation states.
- Ligand Design : This compound serves as a precursor for pincer ligands , where the pyrazole and nitrile groups coordinate to a metal center, forming stable complexes used in catalysis. For instance, protic pyrazole complexes derived from similar structures exhibit cooperative metal-ligand reactivity in bond activation processes.
- Supramolecular Chemistry : The nitrile group participates in hydrogen bonding and π-stacking interactions, facilitating the assembly of metal-organic frameworks (MOFs).
Structural Relationship to Pyrazole Chemistry
This compound builds upon foundational pyrazole chemistry. Compared to unsubstituted pyrazole, the methyl groups at the 3- and 5-positions introduce steric hindrance, reducing rotational freedom and enhancing thermal stability. The benzonitrile moiety further differentiates it from simpler pyrazoles like 3,5-dimethylpyrazole, which lack extended conjugation.
Structural Comparisons :
- 3,5-Dimethylpyrazole : Lacks the benzonitrile group; primarily used as a blocking agent for isocyanates.
- 4-(3,5-Dimethylpyrazol-1-yl)benzonitrile : A regioisomer with the pyrazole unit at the para position of the benzene ring, exhibiting distinct electronic properties.
The meta-substitution pattern in this compound creates an asymmetrical electronic environment, favoring unsymmetrical coordination geometries in metal complexes. This contrasts with symmetrical ligands like 2,6-bis(3,5-dimethylpyrazol-1-yl)pyridine, which enforce rigid octahedral or trigonal prismatic coordination.
Properties
IUPAC Name |
3-(3,5-dimethylpyrazol-1-yl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3/c1-9-6-10(2)15(14-9)12-5-3-4-11(7-12)8-13/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICXAKIVZXFOJTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC=CC(=C2)C#N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-Dimethylpyrazol-1-yl)benzonitrile typically involves the reaction of 3,5-dimethylpyrazole with a suitable benzonitrile derivative. One common method includes the use of a coupling reaction facilitated by a base such as potassium carbonate in a solvent like dimethylformamide (DMF). The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Additionally, continuous flow reactors could be employed to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(3,5-Dimethylpyrazol-1-yl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Oxidized derivatives of the pyrazole ring.
Reduction: Amines or other reduced forms of the nitrile group.
Substitution: Various substituted benzonitrile derivatives.
Scientific Research Applications
3-(3,5-Dimethylpyrazol-1-yl)benzonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(3,5-Dimethylpyrazol-1-yl)benzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues and Their Properties
The following table summarizes key structural analogues of 3-(3,5-Dimethylpyrazol-1-yl)benzonitrile, highlighting differences in substituents, synthesis, and applications:
Key Observations:
- Steric and Electronic Effects : The 3,5-dimethyl groups in the target compound provide steric bulk and electron-donating effects, enhancing stability in catalytic cycles compared to brominated analogues (e.g., ) .
- Reactivity: Bromine in 3-((4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl)benzonitrile increases electrophilicity, enabling cross-coupling reactions, whereas the amino and hydroxy groups in ’s compound favor hydrogen bonding and solubility in polar solvents .
- Applications : Benzonitrile derivatives with extended π-systems (e.g., ) are prioritized in OLEDs for their thermally activated delayed fluorescence (TADF), while simpler pyrazole-nitrile structures may serve as ligands in Pd-catalyzed reactions () .
Physicochemical Properties
- The absence of a carbonyl in the target compound would simplify its IR profile .
- Solubility : The dimethyl groups increase hydrophobicity compared to hydroxylated derivatives (e.g., ), limiting aqueous solubility but enhancing compatibility with organic solvents .
- Thermal Stability : Methyl groups likely improve thermal stability relative to brominated analogues, as seen in ’s synthesis under reflux conditions .
Biological Activity
3-(3,5-Dimethylpyrazol-1-yl)benzonitrile is a heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This compound features a benzonitrile moiety linked to a dimethylpyrazole group, which plays a crucial role in its biological activity.
Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of the Pyrazole Ring : The pyrazole ring is synthesized through a condensation reaction involving appropriate aldehydes and hydrazine derivatives.
- Nitrile Substitution : The benzonitrile component is introduced via nucleophilic substitution on the benzene ring, resulting in the final compound.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These findings suggest that the compound could serve as a lead for developing new antimicrobial agents .
Anti-inflammatory Effects
In addition to its antimicrobial properties, this compound has demonstrated anti-inflammatory effects in various models. It inhibits pro-inflammatory cytokines such as TNF-α and IL-6, which are crucial in inflammatory pathways.
Mechanism of Action :
The anti-inflammatory activity is believed to stem from the inhibition of NF-kB signaling pathways, leading to reduced expression of inflammatory mediators .
Case Study 1: Anticancer Activity
A study investigated the anticancer properties of this compound on human cancer cell lines. The results indicated that the compound induced apoptosis in breast cancer cells (MCF-7) at concentrations above 10 µM. The mechanism involved the activation of caspase-3 and caspase-9 pathways .
Case Study 2: Neurological Applications
Another study explored the neuroprotective effects of this compound in models of neurodegeneration. It was found to enhance neuronal survival and reduce oxidative stress markers in primary neuronal cultures exposed to neurotoxic agents .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 3-(3,5-dimethylpyrazol-1-yl)benzonitrile, and how are reaction conditions optimized?
- Methodology : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, triazenylpyrazole precursors are reacted with benzonitrile derivatives under controlled conditions. Key parameters include temperature (e.g., 50°C for azide coupling), solvent choice (e.g., methylene chloride), and catalysts (e.g., trifluoroacetic acid). Reaction progress is monitored via TLC, and purification employs flash chromatography with cyclohexane/ethyl acetate gradients .
- Optimization : Adjusting reaction time (e.g., 3 h vs. 16 h) can increase yields from 88% to 96%. Precursor scoring and relevance heuristics are critical for selecting efficient starting materials .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodology :
- NMR : and NMR (e.g., 400 MHz in CDCl) confirm substituent positions and aromaticity. Peaks at δ 7.61–7.78 ppm (benzonitrile protons) and δ 5.93 ppm (pyrazole CH) are diagnostic .
- IR : Strong absorption at 2228 cm (C≡N stretch) and 2121 cm (azide N stretch) .
- MS : High-resolution EI-MS (m/z 224.0805 [M]) validates molecular formula (CHN) .
Q. What are the primary research applications of this compound in heterocyclic chemistry?
- Applications :
- Tetrazine synthesis : Acts as a precursor for 3-(3,5-dimethylpyrazol-1-yl)tetrazines via nucleophilic substitution (e.g., with morpholine or diethylamine) .
- Coordination chemistry : Pyrazole nitrogens may serve as ligands for transition metals in catalytic studies .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data for derivatives of this compound?
- Methodology :
- Software tools : Use SHELX for structure refinement and ORTEP-3 for graphical representation of torsion angles and bond distances. Cross-validate with single-crystal XRD data .
- Case study : For 3-(3,5-dimethylpyrazol-1-yl)propanamide, discrepancies in dihedral angles were resolved via SHELXL refinement, confirming planar geometry of the pyrazole ring .
Q. What computational strategies are recommended for predicting the reactivity of this compound in cross-coupling reactions?
- Methodology :
- DFT calculations : Model transition states for Pd-catalyzed couplings (e.g., Suzuki-Miyaura) using Gaussian or ORCA. Focus on electron-withdrawing effects of the benzonitrile group .
- Database mining : Leverage REAXYS and PubChem to compare reactivity with analogs like 2-chloro-6-(3,5-dimethylpyrazol-1-yl)benzonitrile .
Q. How can reaction yields be improved for derivatives with sterically hindered substituents?
- Methodology :
- Solvent effects : Use polar aprotic solvents (e.g., DMF) to enhance solubility of bulky intermediates .
- Catalyst screening : Test Pd(NHC) complexes for enhanced turnover in cross-coupling reactions .
- Example : Substituting triethylamine with DBU in azide couplings increased yields by 15% .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
